molecular formula C3H2BrN3NaO3 B15134519 Bromoisocyanuric acid monosodium salt hydrate

Bromoisocyanuric acid monosodium salt hydrate

Cat. No.: B15134519
M. Wt: 230.96 g/mol
InChI Key: IJHDOBSNVJQQNG-UHFFFAOYSA-N
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Description

Bromoisocyanuric acid monosodium salt hydrate is a chemical compound with the molecular formula C3H2BrN3NaO3. It is a white to almost white powder or crystalline substance that is insoluble in water . This compound is commonly used in various chemical reactions due to its brominating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromoisocyanuric acid monosodium salt hydrate typically involves the bromination of isocyanuric acid. The reaction is carried out in the presence of sodium hydroxide and bromine. The general reaction can be represented as follows:

C3H3N3O3+Br2+NaOHC3H2BrN3NaO3+H2O\text{C3H3N3O3} + \text{Br2} + \text{NaOH} \rightarrow \text{C3H2BrN3NaO3} + \text{H2O} C3H3N3O3+Br2+NaOH→C3H2BrN3NaO3+H2O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Bromoisocyanuric acid monosodium salt hydrate primarily undergoes bromination reactions. It can also participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Bromination: The compound acts as a brominating agent in organic synthesis. It is used in the presence of solvents like acetonitrile or dichloromethane.

    Substitution: In substitution reactions, common reagents include nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Bromoisocyanuric acid monosodium salt hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromoisocyanuric acid monosodium salt hydrate involves the release of bromine atoms. These bromine atoms can react with various substrates, leading to the formation of brominated products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being brominated .

Comparison with Similar Compounds

    Chlorine-based Isocyanurates: Such as trichloroisocyanuric acid and sodium dichloroisocyanurate.

    Iodine-based Isocyanurates: Such as iodinated isocyanuric acid derivatives.

Comparison:

    Bromoisocyanuric Acid Monosodium Salt Hydrate: Known for its strong brominating properties, making it highly effective in bromination reactions.

    Chlorine-based Isocyanurates: These compounds are more commonly used as disinfectants and bleaching agents due to their chlorine content.

    Iodine-based Isocyanurates: These are less commonly used but can be effective in specific iodination reactions.

This compound stands out due to its specific brominating capabilities, which are not as readily achieved with chlorine or iodine-based compounds .

Properties

Molecular Formula

C3H2BrN3NaO3

Molecular Weight

230.96 g/mol

InChI

InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10);

InChI Key

IJHDOBSNVJQQNG-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1)Br.[Na]

Origin of Product

United States

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